molecular formula C24H15F2N3O3S B2888313 N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 872207-83-5

N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2888313
CAS No.: 872207-83-5
M. Wt: 463.46
InChI Key: QPSGADIPWJCZKQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a tricyclic core system (oxa-diazatricyclo framework) with two 2-fluorophenyl substituents and a thioether-linked acetamide group. The compound’s unique architecture combines fused heterocyclic rings (oxa and diaza) and sulfur-containing linkages, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O3S/c25-15-8-2-4-10-17(15)27-20(30)13-33-24-28-21-14-7-1-6-12-19(14)32-22(21)23(31)29(24)18-11-5-3-9-16(18)26/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSGADIPWJCZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a diverse range of biological activities, particularly in the context of cancer treatment and metabolic modulation.

  • Chemical Formula : C23H22FN3O2S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 489444-22-6

The biological activity of this compound is primarily attributed to its ability to interact with key metabolic pathways involved in cellular energy production and proliferation. Similar compounds have demonstrated the following mechanisms:

  • Inhibition of Glycolysis : Compounds with fluorinated derivatives have been shown to inhibit glycolysis by modulating hexokinase activity, which is crucial for cancer cell metabolism. This inhibition leads to reduced ATP production and increased apoptosis in cancer cells .
  • Targeting Cancer Metabolism : The compound may affect the Warburg effect, where cancer cells preferentially utilize glycolysis over oxidative phosphorylation even in the presence of oxygen. This metabolic shift is a hallmark of aggressive cancers and presents a viable target for therapeutic intervention .

Biological Activity Studies

Recent studies have focused on the biological activities of similar fluorinated compounds, providing insights into the potential effects of this compound:

Table 1: Biological Activity Summary

Study ReferenceCompound TestedIC50 (µM)Effect ObservedNotes
Fluorinated Derivatives of 2-DG< 10Cytotoxic in GBM cellsEnhanced uptake and stability compared to non-fluorinated analogs
AminopyrazinesNot specifiedPotential anti-cancer activityUnder investigation for various cancers
Related Fluorinated CompoundsVariesInhibition of hexokinaseSuggests potential for metabolic targeting

Case Studies

  • Case Study on Glioblastoma Multiforme (GBM) : A recent study evaluated fluorinated analogs of 2-deoxy-D-glucose (2-DG) in GBM models, demonstrating that these compounds significantly reduced cell viability at low concentrations due to enhanced hexokinase inhibition . This suggests that this compound could exhibit similar or improved efficacy.
  • Metabolic Profiling in Cancer Cells : In vitro studies indicated that fluorinated compounds alter metabolic pathways in cancer cells leading to increased apoptosis and decreased proliferation rates. The structural similarity to known inhibitors positions this compound as a candidate for further investigation in metabolic targeting therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several fluorophenyl-containing acetamides and heterocyclic systems. Key analogs include:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Bioactivity/Use
N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[...]sulfanyl}acetamide C₂₆H₁₈F₂N₃O₃S Tricyclic oxa-diaza, thioether, acetamide ~503.4* Not reported Not reported (potential pharmaceutical)
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ Fluorophenyl, acetamide, cyclohexyl 334.2 150–152 Synthetic intermediate
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₅O₂S Triazolo-pyrimidine, sulfonamide 325.3 195–197 Herbicide
Aglaithioduline (compared to SAHA) Not specified Hydroxamate, aliphatic chain ~300–350 Not reported HDAC inhibition

*Estimated based on structural formula.

Key Observations :

  • Fluorophenyl Substitution : The target compound and N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide both feature fluorophenyl groups, but positional isomerism (2- vs. 4-fluorophenyl) may alter electronic properties and target binding .
  • Thioether vs. Sulfonamide : The thioether linkage in the target compound contrasts with flumetsulam’s sulfonamide group, affecting solubility and metabolic stability .
Bioactivity and Target Interactions

While specific bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • HDAC Inhibition : Aglaithioduline, with ~70% similarity to SAHA (a histone deacetylase inhibitor), suggests fluorophenyl-acetamides may target epigenetic enzymes .
  • Herbicidal Activity : Flumetsulam’s triazolo-pyrimidine scaffold inhibits acetolactate synthase, but the target’s tricyclic system likely engages different biological pathways .
Computational Similarity Assessment
  • Tanimoto Coefficient : Using fingerprint-based methods (e.g., ECFP6), the target compound may show moderate similarity (~50–60%) to flumetsulam due to shared fluorophenyl and heterocyclic motifs. Graph-based comparisons (e.g., maximum common subgraph analysis) could better capture its tricyclic core’s uniqueness .
  • Lumping Strategy : In computational models, the target might be grouped with other polycyclic fluorophenyl derivatives to simplify reaction networks, though its complexity may warrant individual analysis .

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